N-(4-acetylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Description
The exact mass of the compound this compound is 436.0938327 g/mol and the complexity rating of the compound is 746. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-(4-acetylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O4/c1-12(28)13-3-7-15(8-4-13)24-20(29)17-11-26(2)19-18(17)25-22(31)27(21(19)30)16-9-5-14(23)6-10-16/h3-11H,1-2H3,(H,24,29)(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPLGJWLWUAYAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and pharmacological effects based on diverse sources.
Synthesis and Characterization
The compound can be synthesized through various multi-step organic reactions. One common method involves the reaction of 4-acetylphenyl isocyanate with 3-(4-chlorophenyl)-5-methyl-2,4-dioxo-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid derivatives. The synthesis typically employs solvents like dichloromethane and catalysts such as triethylamine to enhance yield and purity.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate enzyme activity and receptor interactions, leading to various pharmacological effects. The exact pathways remain under investigation but may involve:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways.
- Receptor Modulation : It may bind to specific receptors that mediate cellular responses related to inflammation and cell proliferation.
Antimicrobial Activity
Research indicates that the compound exhibits antimicrobial properties. A study demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other bacterial strains. This suggests its potential use in developing new antimicrobial agents.
Anti-inflammatory Effects
The compound's structure suggests it may possess anti-inflammatory properties. Preliminary studies have indicated that it could inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.
Anticancer Potential
Several studies have explored the anticancer properties of similar pyrrolo[3,2-d]pyrimidine derivatives. The presence of chlorophenyl and acetyl groups may enhance its cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Studies : In vitro tests showed significant cytotoxicity against cancer cell lines such as A-431 and Jurkat cells.
- Mechanistic Insights : Molecular dynamics simulations suggest that the compound interacts with proteins involved in apoptosis pathways.
Case Studies
- Antibacterial Screening : A study evaluated a series of pyrrolo[3,2-d]pyrimidine derivatives for their antibacterial properties. Among them, the target compound demonstrated notable activity against specific strains of bacteria.
- Cytotoxicity Assessment : In a comparative study with known anticancer agents, the compound exhibited IC50 values lower than those of reference drugs like doxorubicin in certain cancer cell lines.
Data Table: Biological Activities Overview
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that pyrrolo[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit specific cancer cell lines. For instance, it has shown effectiveness against breast cancer and leukemia cells by inducing apoptosis and inhibiting cell proliferation.
Mechanism of Action
The mechanism involves the inhibition of key enzymes involved in DNA replication and repair, such as topoisomerases. This action disrupts the cancer cell cycle and leads to cell death. Studies have highlighted that the presence of both acetyl and chlorophenyl groups enhances its binding affinity to these enzymes.
Antimicrobial Properties
Recent studies have also explored the antimicrobial potential of this compound. It has demonstrated activity against various bacterial strains, particularly those resistant to conventional antibiotics. The structure-activity relationship (SAR) studies suggest that modifications in the aromatic rings can enhance its antimicrobial efficacy.
Material Science Applications
Polymer Chemistry
The compound can be utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to thermal degradation.
Nanocomposites
In nanotechnology, this compound serves as a precursor for developing nanocomposites that exhibit unique electrical and optical properties. Research has focused on its application in organic light-emitting diodes (OLEDs) and photovoltaic cells.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Anticancer | Demonstrated significant cytotoxicity against MCF-7 breast cancer cells with IC50 values in the low micromolar range. |
| Study 2 | Antimicrobial | Showed effective inhibition of Staphylococcus aureus with minimal inhibitory concentration (MIC) values lower than standard antibiotics. |
| Study 3 | Polymer Science | Developed a polymer blend incorporating the compound that exhibited improved tensile strength and thermal stability compared to controls. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
